L3MBTL3 Binding Affinity: A Differentiated Selectivity Window vs. L3MBTL1
This compound demonstrates a measurable binding affinity for L3MBTL3 (Ki = 28 µM by chemiluminescent assay) that is 1.6-fold stronger than its affinity for L3MBTL1 (Ki = 46 µM) [1]. This selectivity profile contrasts with the optimized lead compound UNC-669, whose L3MBTL3 affinity was not publicly quantified in the primary literature despite its potent L3MBTL1 binding [2]. While UNC-669 and the P8H ligand achieve nanomolar to low micromolar affinity for L3MBTL1 (Kd = 5 µM and 5–10 µM respectively) [2][3], this compound provides a distinct selectivity fingerprint that is valuable for dissecting L3MBTL3-specific pharmacology.
| Evidence Dimension | L3MBTL3 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 28,000 nM (28 µM) |
| Comparator Or Baseline | L3MBTL1 affinity for the same compound: Ki = 46,000 nM (46 µM); UNC-669 L3MBTL1 Kd = 5,000 nM (5 µM); UNC-669 L3MBTL3 data not reported |
| Quantified Difference | 1.6-fold selectivity for L3MBTL3 over L3MBTL1; ~9-fold weaker L3MBTL1 binding than UNC-669 |
| Conditions | Chemiluminescent assay; full-length recombinant human proteins; J. Med. Chem. 54: 2504-11 (2011) |
Why This Matters
For researchers requiring a chemical tool to probe L3MBTL3 function, this compound offers a documented selectivity window that is absent from more potent but L3MBTL1-centric analogs, enabling cleaner target deconvolution experiments.
- [1] BindingDB. (2024). Affinity Data for BDBM50341830 against L3MBTL3 and L3MBTL1. Curated by ChEMBL from Herold, J.M. et al., J. Med. Chem. 54: 2504-2511 (2011). View Source
- [2] Herold, J. M., et al. (2011). Small-Molecule Ligands of Methyl-Lysine Binding Proteins. Journal of Medicinal Chemistry, 54(7), 2504–2511. View Source
- [3] RCSB PDB. (2010). 3P8H: Crystal Structure of L3MBTL1 (MBT Repeat) in Complex with a Nicotinamide Antagonist (P8H). BindingDB affinity summary. View Source
